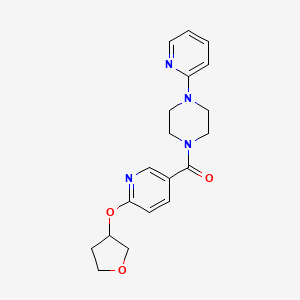

(4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c24-19(15-4-5-18(21-13-15)26-16-6-12-25-14-16)23-10-8-22(9-11-23)17-3-1-2-7-20-17/h1-5,7,13,16H,6,8-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSVWDWQAOVXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also known by its CAS number 2034237-79-9, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 436.4 g/mol. Its structure includes a piperazine ring substituted with pyridine and tetrahydrofuran moieties, contributing to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence neurochemical pathways involved in mood regulation and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially positioning it as an anti-inflammatory agent.

- Cellular Pathways : The compound appears to modulate key cellular pathways involved in apoptosis and cell proliferation, indicating potential anticancer properties.

Anticancer Properties

Recent research has highlighted the anticancer potential of similar compounds in this class. For instance, a study demonstrated that derivatives with piperazine structures exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| Target Compound | A549 | 12 |

The target compound's structural similarity to these derivatives suggests it may exhibit comparable activity.

Neuropharmacological Effects

Research has indicated that compounds with similar piperazine and pyridine motifs can affect neurotransmitter systems:

- Serotonin Receptor Modulation : Compounds in this category have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders.

- Dopaminergic Activity : The interaction with dopaminergic pathways suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of a related compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 12 µM, highlighting the potential for further development as an anticancer agent.

- Neuropharmacological Assessment : In another study, a similar piperazine derivative was evaluated for its antidepressant-like effects in animal models. Results showed significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it to analogs with shared structural elements, focusing on piperazine/piperidine derivatives, pyridine-containing scaffolds, and oxygenated substituents.

Piperazine/Piperidine-Based Analogs

Key Differences :

- Piperazine vs.

- Substituent Effects : The tetrahydrofuran-3-yloxy group in the target compound may confer better metabolic stability than the trifluoromethylphenyl group in ’s compound, which is prone to oxidative metabolism.

Pyridine/Heterocycle-Containing Analogs

Key Differences :

Oxygenated Substituents

Key Differences :

- Functionality : Unlike the quaternary ammonium group in BAC-C12, the tetrahydrofuran-3-yloxy group lacks ionic character, reducing surfactant activity but improving blood-brain barrier penetration in neurological targets.

Table 3: Hypothetical Drug-Likeness Comparison

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | ~383 | ~460 | ~487 |

| LogP (Predicted) | ~2.1 | ~3.5 | ~4.0 |

| Hydrogen Bond Acceptors | 6 | 8 | 5 |

| Rotatable Bonds | 5 | 4 | 3 |

Implications :

- The target compound’s lower molecular weight and logP suggest favorable pharmacokinetics compared to bulkier analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.